N-[2-(3-phenoxyphenoxy)ethyl]acetamide
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Overview
Description
N-[2-(3-phenoxyphenoxy)ethyl]acetamide is an organic compound with a unique structure that includes two phenoxy groups attached to an ethyl chain, which is further connected to an acetamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-phenoxyphenoxy)ethyl]acetamide typically involves the reaction of 3-phenoxyphenol with ethylene oxide to form 2-(3-phenoxyphenoxy)ethanol. This intermediate is then reacted with acetic anhydride in the presence of a base such as pyridine to yield this compound. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous conditions using solvents like dichloromethane or toluene
Catalyst/Base: Pyridine or triethylamine
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-phenoxyphenoxy)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The phenoxy groups can be oxidized to form quinones.
Reduction: The acetamide group can be reduced to an amine.
Substitution: The phenoxy groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Quinone derivatives
Reduction: N-[2-(3-aminophenoxy)ethyl]acetamide
Substitution: Various substituted phenoxy derivatives
Scientific Research Applications
N-[2-(3-phenoxyphenoxy)ethyl]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug development.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the synthesis of polymers and materials with specific properties.
Mechanism of Action
The mechanism by which N-[2-(3-phenoxyphenoxy)ethyl]acetamide exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to receptors or enzymes, modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(3-phenoxyphenoxy)ethyl]amine
- N-[2-(3-phenoxyphenoxy)ethyl]propionamide
- N-[2-(3-phenoxyphenoxy)ethyl]butyramide
Uniqueness
N-[2-(3-phenoxyphenoxy)ethyl]acetamide is unique due to its specific combination of phenoxy groups and an acetamide moiety, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[2-(3-phenoxyphenoxy)ethyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-13(18)17-10-11-19-15-8-5-9-16(12-15)20-14-6-3-2-4-7-14/h2-9,12H,10-11H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYLHXDKIUCLPKM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCOC1=CC(=CC=C1)OC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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